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2-(Oxolan-3-yl)-1-phenylethan-1-ol

Cat. No.: B1459221
CAS No.: 1443980-93-5
M. Wt: 192.25 g/mol
InChI Key: CWZRFQTVUOQGJV-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry Research

In the realm of contemporary organic chemistry, there is a continuous drive to design and synthesize novel molecules that can serve as building blocks for more complex structures, including pharmaceuticals and materials. The focus often lies on compounds that possess multiple functional groups and stereocenters, as these offer greater versatility in synthetic transformations. 2-(Oxolan-3-yl)-1-phenylethan-1-ol, with its hydroxyl group, phenyl ring, and oxolane moiety, fits this description well. Its synthesis and the exploration of its chemical reactivity are indicative of the broader trend of creating diverse molecular libraries for screening and development.

Importance of the 1-Phenylethanol (B42297) and Oxolane Structural Motifs in Synthetic Chemistry

The two core components of this compound, the 1-phenylethanol and oxolane motifs, are individually of great importance in synthetic chemistry.

The 1-phenylethanol moiety is a chiral secondary alcohol that is a fundamental building block in the synthesis of a wide array of organic compounds. wikipedia.orgresearchgate.net Its derivatives are found in natural products and are crucial intermediates in the pharmaceutical and fragrance industries. wikipedia.orgnih.gov The hydroxyl group can be easily derivatized or transformed, and the phenyl group can be modified to tune the electronic and steric properties of the molecule. acs.org The stereocenter at the carbinol carbon makes it a valuable target for asymmetric synthesis, with enantiomerically pure forms being highly sought after for the synthesis of chiral drugs. researchgate.netnih.gov

The oxolane , or tetrahydrofuran (B95107) (THF), ring is a five-membered cyclic ether that is a prevalent structural unit in numerous natural products and biologically active molecules. nih.govchemicalbook.comnih.gov Its presence can influence a molecule's solubility, polarity, and ability to engage in hydrogen bonding. wikipedia.org The THF ring is not merely a passive component; its derivatives are synthesized for a variety of applications, from serving as versatile solvents to being integral parts of complex molecular architectures with specific biological functions. chemicalbook.comwikipedia.org The synthesis of substituted tetrahydrofurans with high stereocontrol is a significant area of research. nih.gov

The combination of these two motifs in this compound creates a molecule with a unique three-dimensional structure and a specific distribution of functional groups, opening up avenues for the exploration of its chemical space and potential applications.

Overview of Key Research Areas Pertaining to this compound

While specific research dedicated exclusively to this compound is still growing, its structural components suggest its relevance in several key research areas. The primary focus of current research appears to be on its synthesis and its use as a versatile small molecule scaffold. cymitquimica.combiosynth.com The development of synthetic routes to this and related compounds is a critical first step. Research in this area would likely involve the coupling of a suitable oxolane-containing fragment with a phenyl-based precursor.

Furthermore, the presence of both a hydroxyl group and a cyclic ether suggests potential for this compound to be explored in the synthesis of more complex heterocyclic systems through intramolecular reactions. The chiral nature of the 1-phenylethanol portion also points towards research in stereoselective synthesis and the evaluation of the biological activities of its individual enantiomers. Given that derivatives of both 1-phenylethanol and oxolane have shown biological activity, it is plausible that this compound could be a precursor for new therapeutic agents. For instance, derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have been investigated for their antifungal properties. nih.gov

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in research and synthesis.

PropertyValueSource
CAS Number 1443980-93-5 chemicalbook.com
Molecular Formula C12H16O2 biosynth.com
Molecular Weight 192.25 g/mol biosynth.com

This table is interactive. Click on the headers to sort the data.

Related Compound Data

For contextual understanding, the properties of a related ketone, 2-(Oxolan-3-yl)-1-phenylethan-1-one, are also relevant.

PropertyValueSource
Molecular Formula C12H14O2 cymitquimica.com
Molecular Weight 190.24 g/mol cymitquimica.com

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B1459221 2-(Oxolan-3-yl)-1-phenylethan-1-ol CAS No. 1443980-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxolan-3-yl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12(8-10-6-7-14-9-10)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZRFQTVUOQGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis of 2 Oxolan 3 Yl 1 Phenylethan 1 Ol

Enantioselective Approaches to the Chiral Carbinol Center

The primary challenge in synthesizing a specific stereoisomer of 2-(oxolan-3-yl)-1-phenylethan-1-ol lies in the controlled formation of the chiral hydroxyl group. This is typically achieved by the asymmetric reduction of the prochiral ketone precursor, 2-(oxolan-3-yl)acetophenone.

Asymmetric Catalytic Reduction of Ketone Precursors

Asymmetric catalytic reduction is a powerful method for producing enantiomerically enriched alcohols from prochiral ketones. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of a single enantiomer product.

Transition metal complexes, featuring metals such as ruthenium, rhodium, and iridium, paired with chiral ligands, are highly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones. researchgate.net The chiral ligand creates a chiral environment around the metal center, which forces the reduction to occur selectively on one face of the ketone, leading to a preponderance of one enantiomer of the alcohol. mdpi.com

For the reduction of aryl ketones like 2-(oxolan-3-yl)acetophenone, catalyst systems based on ruthenium and rhodium complexed with bidentate phosphine (B1218219) ligands are common. The choice of ligand is critical for achieving high enantioselectivity. researchgate.net For instance, ligands from the BINOL and WalPhos families have demonstrated high performance in similar reductions. mdpi.comnih.gov The reaction mechanism typically involves the formation of a metal hydride species, which then delivers the hydride to the carbonyl carbon in a stereochemically defined manner.

Table 1: Representative Chiral Ligand-Transition Metal Catalysts for Asymmetric Ketone Reduction

Catalyst System Chiral Ligand Type Typical Metal Application Reference
RuCl₂(BINAP)(dmf)n Biaryl Diphosphine Ruthenium (Ru) Asymmetric Hydrogenation mdpi.com
[Ir(cod)Cl]₂ / Ligand WalPhos, JosiPhos Iridium (Ir) Asymmetric Hydrogenation nih.gov
Cu(OAc)₂ / Ligand MandyPhos, WalPhos Copper (Cu) Asymmetric Hydrosilylation nih.gov

This table presents examples of catalyst systems used for asymmetric reductions of ketones, which are analogous to the synthesis of the target compound.

Organocatalysis offers an alternative to metal-based catalysts, using small, chiral organic molecules to induce stereoselectivity. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by borane (B79455). researchgate.nettaylorfrancis.com The catalyst forms a complex with borane and the ketone, holding the ketone in a rigid conformation that exposes one of its prochiral faces to attack by the borane-hydride. This method is known for its high enantioselectivity in the reduction of a wide range of ketones. researchgate.net

Diastereoselective Induction in Synthesis

Diastereoselective synthesis strategies are employed when a chiral center already present in the starting material influences the creation of a new stereocenter. In the context of this compound, if one starts with an enantiomerically pure oxolane derivative, its inherent chirality can direct the stereochemical outcome of the carbinol center formation.

One common approach involves the addition of an organometallic reagent, such as a phenyl Grignard (phenylmagnesium bromide) or phenyllithium, to a chiral aldehyde precursor, like (S)- or (R)-2-(oxolan-3-yl)acetaldehyde. According to Cram's rule of asymmetric induction, the incoming nucleophile will preferentially attack one diastereotopic face of the carbonyl group, leading to the formation of one diastereomer of the alcohol in excess. The stereochemical outcome is dictated by the steric and electronic properties of the substituents on the existing chiral center.

Biocatalytic Transformations (e.g., Enzyme-Mediated Reductions)

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. researchgate.netnih.gov Alcohol dehydrogenases (ADHs) are a class of enzymes widely used for the asymmetric reduction of prochiral ketones to produce enantiopure alcohols. researchgate.netnih.gov

The reduction of 2-(oxolan-3-yl)acetophenone can be achieved using whole-cell biocatalysts, such as Lactobacillus or Acetobacter species, which contain ADHs. nih.govnih.gov These enzymatic systems typically follow Prelog's rule, where the hydride is delivered to the Re face of the carbonyl, yielding the (S)-alcohol. However, anti-Prelog enzymes also exist, which deliver the hydride to the Si face to produce the (R)-alcohol. nih.gov This allows for the selective synthesis of either enantiomer of the target alcohol by choosing the appropriate biocatalyst. nih.gov

Table 2: Examples of Biocatalysts for Asymmetric Ketone Reduction

Biocatalyst Enzyme Type Stereoselectivity Product Example Reference
Lactobacillus fermentum Alcohol Dehydrogenase Prelog (S-selective) (S)-1-(1,3-benzodioxal-5-yl) ethanol nih.gov
Acetobacter pasteurianus Alcohol Dehydrogenase Anti-Prelog (R-selective) (R)-2-octanol nih.gov

This table shows examples of microorganisms and enzymes used in the biocatalytic reduction of various prochiral ketones, illustrating the principles applicable to the synthesis of the target compound.

Chiral Auxiliary-Mediated Synthesis of this compound

The use of a chiral auxiliary is a classical and reliable strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com An auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com

A well-established method involves the use of Evans' oxazolidinone auxiliaries. researchgate.netrsc.org A potential synthesis route for this compound using this approach would be:

Acylation: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a derivative of 2-(oxolan-3-yl)acetic acid.

Diastereoselective Aldol (B89426) Reaction: The resulting N-acyl oxazolidinone is converted into its boron or titanium enolate. This enolate then reacts with benzaldehyde (B42025) in a highly diastereoselective aldol condensation. The bulky auxiliary effectively shields one face of the enolate, forcing the benzaldehyde to approach from the less hindered side, thus establishing the desired stereochemistry at both the α-carbon and the newly formed β-hydroxyl group. researchgate.net

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol product, typically through hydrolysis or reductive cleavage with a reagent like lithium borohydride, to yield the chiral β-hydroxy acid or, in this case, the desired this compound.

Other auxiliaries, such as those derived from pseudoephedrine or camphor, can also be employed to control stereochemistry in alkylation or aldol-type reactions to build the target molecule's framework. researchgate.netnih.gov

Chromatographic and Classical Resolution Techniques for Enantiomer Separation

Chromatographic Resolution

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used method for separating enantiomers. This technique relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation.

The selection of the CSP is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly versatile and have been successfully employed for the resolution of a wide range of chiral compounds, including alcohols. For instance, in the separation of the enantiomers of the related compound 1-phenylethanol (B42297), a Lux Cellulose-3 column has been utilized. The mobile phase composition, typically a mixture of a nonpolar solvent like n-heptane and a polar alcohol modifier such as 2-propanol, is optimized to achieve baseline separation. The flow rate and column temperature are also critical parameters that are fine-tuned to maximize resolution.

Table 1: Illustrative HPLC Conditions for Chiral Alcohol Separation

ParameterCondition
Chiral Stationary Phase Lux Cellulose-3
Mobile Phase n-heptane / 2-propanol / trifluoroacetic acid (98.7/1.3/0.15, v/v/v)
Flow Rate 1 mL/min
Detection UV at 254 nm
Column Temperature 15 °C
Note: This table is based on conditions used for the analogous compound 1-phenylethanol and serves as a representative example of a potential starting point for method development for this compound.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a traditional yet effective method that involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.

For a chiral alcohol, this process typically involves a two-step sequence:

Derivatization: The racemic alcohol is reacted with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. For example, a racemic alcohol mixture ((R)-alcohol and (S)-alcohol) can be reacted with a pure (R)-acid to form a mixture of (R,R)-ester and (S,R)-ester.

Separation and Hydrolysis: These diastereomeric esters can then be separated based on differences in their solubility through fractional crystallization. Once a diastereomer is isolated in pure form, the chiral auxiliary (the resolving agent) is cleaved, typically by hydrolysis, to yield the desired pure enantiomer of the alcohol.

Commonly used resolving agents for alcohols include chiral acids like tartaric acid derivatives or mandelic acid. The choice of the resolving agent and the crystallization solvent is crucial and often determined empirically to achieve efficient separation. The progress of the resolution can be monitored by measuring the optical rotation of the crystallized material.

Table 2: Key Steps in Classical Resolution

StepDescription
1. Reagent Selection An enantiomerically pure chiral acid (e.g., (R)-mandelic acid) is chosen as the resolving agent.
2. Diastereomer Formation The racemic alcohol is reacted with the resolving agent to form a mixture of diastereomeric esters.
3. Fractional Crystallization The diastereomeric mixture is dissolved in a suitable solvent and allowed to cool, causing the less soluble diastereomer to crystallize out.
4. Isolation The crystallized, diastereomerically pure ester is separated by filtration.
5. Hydrolysis The isolated ester is hydrolyzed to remove the chiral auxiliary, yielding the enantiomerically pure alcohol.

While these methods provide a general framework, the successful resolution of this compound would require specific experimental development and optimization of conditions.

Reactivity and Derivatization of 2 Oxolan 3 Yl 1 Phenylethan 1 Ol

Functional Group Transformations of the Hydroxyl Moiety

The secondary benzylic alcohol group is the most reactive site in the molecule under many conditions. Its position next to a phenyl ring significantly influences its reactivity, particularly in reactions involving carbocation intermediates.

The secondary alcohol can be readily oxidized to the corresponding ketone, 2-(oxolan-3-yl)-1-phenylethan-1-one. Due to the stability of the benzylic position, this transformation can be achieved with high selectivity using a variety of oxidizing agents. rsc.orgresearchgate.net Mild, green oxidants like hydrogen peroxide, often in the presence of a metal catalyst, are effective for this purpose. mdpi.com Photochemical methods using air as the oxidant also provide a sustainable route to the ketone. rsc.org

Common reagents for this oxidation include:

Chromium-based reagents (e.g., PCC, PDC)

Manganese-based reagents (e.g., KMnO4, MnO2) nih.gov

Swern oxidation (oxalyl chloride, DMSO, triethylamine)

Dess-Martin periodinane

Under typical conditions, the oxidation selectively yields the ketone without affecting the tetrahydrofuran (B95107) or phenyl rings. rsc.orgmdpi.com Over-oxidation to a carboxylic acid is not a straightforward process for this molecule, as it would necessitate the cleavage of a carbon-carbon bond, requiring harsh oxidative conditions that would likely degrade other parts of the molecule.

Oxidizing Agent Expected Product Typical Conditions
Pyridinium chlorochromate (PCC)2-(Oxolan-3-yl)-1-phenylethan-1-oneCH₂Cl₂, Room Temperature
Activated Manganese Dioxide (MnO₂)2-(Oxolan-3-yl)-1-phenylethan-1-oneCH₂Cl₂ or Hexane, Reflux
Hydrogen Peroxide (H₂O₂) with catalyst2-(Oxolan-3-yl)-1-phenylethan-1-oneAqueous or solvent-free media mdpi.com
Thioxanthenone / Light / Air2-(Oxolan-3-yl)-1-phenylethan-1-onePhotochemical reaction rsc.org

The hydroxyl group can be converted into an ether or an ester through standard synthetic protocols.

Etherification: The formation of ethers can be accomplished via several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Given the benzylic nature of the alcohol, acid-catalyzed dehydration in the presence of another alcohol can also lead to ether formation, often proceeding through a stable benzylic carbocation intermediate. acs.orgorganic-chemistry.org

Esterification: Esters can be synthesized by reacting the alcohol with carboxylic acids or their derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method. For a more rapid and often higher-yielding reaction, acyl chlorides or anhydrides can be used in the presence of a base like pyridine. Enzymatic kinetic resolution using lipases and an acyl donor (like vinyl acetate) can be employed to selectively esterify one enantiomer of the racemic alcohol, which is a common strategy for chiral alcohols such as 1-phenylethanol (B42297). nih.govresearchgate.netesf.edu

Reaction Type Reagents Expected Product
Williamson Ether Synthesis1. NaH; 2. R-X (e.g., CH₃I)1-Methoxy-2-(oxolan-3-yl)-1-phenylethane
Fischer EsterificationR-COOH (e.g., CH₃COOH), H⁺ catalyst1-(2-(Oxolan-3-yl)-1-phenylethyl) acetate
AcylationR-COCl (e.g., CH₃COCl), Pyridine1-(2-(Oxolan-3-yl)-1-phenylethyl) acetate

The benzylic alcohol readily undergoes acid-catalyzed dehydration to form an alkene, 3-(1-phenylvinyl)oxolane. This elimination reaction typically proceeds through an E1 mechanism. ucalgary.ca The process involves protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a resonance-stabilized secondary benzylic carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from the adjacent carbon to form the double bond. rsc.orgstudy.com The stability of the resulting conjugated system, where the double bond is conjugated with the phenyl ring, is a strong driving force for this reaction. ucalgary.ca

Common dehydrating agents include:

Concentrated sulfuric acid (H₂SO₄)

Phosphoric acid (H₃PO₄)

Lewis acids (e.g., metal triflates) rsc.org

High-temperature catalysis over solid acids like alumina (Al₂O₃)

Due to the stability of the benzylic carbocation, the dehydration of this specific alcohol is expected to be more facile than that of non-benzylic secondary alcohols. nih.gov

Reactions Involving the Tetrahydrofuran (Oxolane) Ring System

The tetrahydrofuran (THF) ring is generally a stable and unreactive moiety, behaving as a cyclic ether. nih.gov Significant transformations typically require harsh conditions or specific catalytic activation.

Potential reactions include:

Ring-Opening: The ether linkage of the THF ring can be cleaved under strongly acidic conditions, often involving Lewis acids or frustrated Lewis pairs (FLPs). nih.govrsc.org This reaction can proceed via an Sₙ2 mechanism, where a nucleophile attacks one of the carbons adjacent to the oxygen, leading to a ring-opened product. For example, reaction with HBr or HI can lead to the formation of a dihalide.

Ring Expansion: Photochemical reactions involving carbenes can lead to the expansion of the five-membered THF ring into a six-membered tetrahydropyran ring system. rsc.org

C-H Functionalization: While the C-H bonds of the THF ring are generally unreactive, catalytic C-H functionalization, particularly at the C2 and C5 positions adjacent to the oxygen atom, is a known transformation for the parent THF molecule. organic-chemistry.org Such reactions are less likely in the presence of the more reactive benzylic alcohol unless specific directing groups or catalysts are employed.

Aromatic Substitutions and Functionalizations of the Phenyl Group

The phenyl group can undergo electrophilic aromatic substitution (SₑAr) reactions. The existing substituent, an alkyl group bearing a hydroxyl moiety, is considered an ortho-, para-directing and activating group. wikipedia.orglkouniv.ac.in This directs incoming electrophiles primarily to the positions ortho (C2', C6') and para (C4') to the point of attachment.

Typical SₑAr reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst attaches an alkyl or acyl group to the ring. masterorganicchemistry.comyoutube.com

The hydroxyl group in the side chain might interfere with strong Lewis acids used in Friedel-Crafts reactions, potentially requiring a protection strategy for the alcohol before carrying out the aromatic substitution.

Reaction Reagents Major Expected Products (Ortho/Para Isomers)
NitrationHNO₃, H₂SO₄2-(Oxolan-3-yl)-1-(4-nitrophenyl)ethan-1-ol
BrominationBr₂, FeBr₃1-(4-Bromophenyl)-2-(oxolan-3-yl)ethan-1-ol
Friedel-Crafts AcylationCH₃COCl, AlCl₃ (with OH protection)1-(4-Acetylphenyl)-2-(oxolan-3-yl)ethan-1-ol

Regioselective and Chemoselective Transformations of the Compound

The presence of multiple functional groups in 2-(oxolan-3-yl)-1-phenylethan-1-ol makes chemo- and regioselectivity key considerations in its derivatization.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. nih.gov

The secondary hydroxyl group is generally the most reactive site. For instance, mild oxidation will selectively form the ketone without affecting the THF or phenyl rings. researchgate.net

Under basic conditions (e.g., Williamson ether synthesis), the alcohol will be deprotonated and react, while the other groups remain inert.

Under strongly acidic electrophilic conditions (e.g., nitration), the phenyl ring is the primary site of reaction, although dehydration of the alcohol can be a competing side reaction. Choosing appropriate reaction conditions is crucial to favor one pathway over the other.

Regioselectivity: This refers to the preferential reaction at one position over another. nih.govmdpi.com

In electrophilic aromatic substitution, the alkyl alcohol substituent directs incoming electrophiles to the ortho and para positions of the phenyl ring. Steric hindrance from the bulky oxolane-ethyl group might favor substitution at the less hindered para position. masterorganicchemistry.com

Enzyme-catalyzed reactions can exhibit high regioselectivity. For instance, certain monooxygenases can hydroxylate the phenyl ring of similar molecules like 2-phenylethanol with a preference for the meta or para position, depending on the enzyme's structure. researchgate.net

If the THF ring were to undergo a ring-opening reaction, the regioselectivity would depend on the mechanism (Sₙ1 vs. Sₙ2) and the electronic and steric environment of the carbons adjacent to the ether oxygen.

Synthesis of Structurally Diverse Derivatives for Research Applications

The synthesis of structurally diverse derivatives of this compound is a key area of research aimed at exploring its potential as a versatile building block in medicinal chemistry and materials science. The reactivity of the hydroxyl group and the potential for modification of the phenyl and oxolane rings provide multiple avenues for derivatization. These modifications are pursued to modulate the compound's physicochemical properties, biological activity, and to investigate its structure-activity relationships (SAR) in various contexts.

The primary routes for derivatization of this compound involve reactions at the secondary alcohol. Standard organic transformations can be employed to introduce a wide variety of functional groups, leading to the creation of esters, ethers, carbamates, and other analogs. Furthermore, modifications on the phenyl ring, such as electrophilic aromatic substitution, can introduce substituents that can significantly alter the electronic and steric properties of the molecule.

Research applications for these derivatives are broad and varied. In medicinal chemistry, these analogs are often synthesized as part of lead optimization programs to improve potency, selectivity, and pharmacokinetic profiles. For example, the introduction of different ester groups can modulate the lipophilicity of the parent compound, potentially enhancing its ability to cross biological membranes. Similarly, the synthesis of ether derivatives can be used to probe specific interactions with biological targets.

The following table summarizes some of the common classes of derivatives synthesized from this compound and their potential research applications.

Derivative ClassGeneral StructurePotential Research Applications
EstersProdrug development, modulation of lipophilicity, investigation of SAR for biological targets.
EthersProbing hydrogen bond donor/acceptor interactions, improving metabolic stability.
CarbamatesEnhancing biological activity, use as isosteres for other functional groups.
Phenyl-substituted analogsModifying electronic properties, exploring steric requirements of binding pockets.
Heterocyclic analogsIntroducing novel pharmacophores, expanding chemical diversity for screening libraries.

Detailed research into the synthesis of specific derivatives of this compound is an ongoing effort. The development of efficient and stereoselective synthetic methods is crucial for accessing a wide range of structurally diverse compounds. These derivatives are then typically subjected to a battery of in vitro and in vivo assays to evaluate their potential for various research applications, including their use as chemical probes, intermediates for the synthesis of more complex molecules, and as potential therapeutic agents. The data gathered from these studies are essential for advancing our understanding of the chemical and biological properties of this class of compounds.

Advanced Spectroscopic and Analytical Characterization of 2 Oxolan 3 Yl 1 Phenylethan 1 Ol and Its Stereoisomers

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. For 2-(Oxolan-3-yl)-1-phenylethan-1-ol, with a molecular formula of C₁₂H₁₆O₂, HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass. chemicalbook.com

Using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecule is ionized, typically forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high resolving power of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places. This experimental value can then be compared to the theoretical calculated mass, confirming the elemental composition with a high degree of certainty.

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
[M]C₁₂H₁₆O₂192.11503
[M+H]⁺C₁₂H₁₇O₂⁺193.12231
[M+Na]⁺C₁₂H₁₆NaO₂⁺215.10425
[M+K]⁺C₁₂H₁₆KO₂⁺231.07820

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Through various NMR experiments, it is possible to map out the carbon framework and the connectivity between atoms.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.net

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the phenyl ring, the benzylic proton (CH-OH), the hydroxyl proton, the methylene (B1212753) protons adjacent to the oxolane ring, and the protons within the oxolane ring itself. The chemical shift, integration, and splitting pattern (multiplicity) of each signal are key to assigning it to a specific proton.

Similarly, the ¹³C NMR spectrum will display a unique signal for each carbon atom in a different chemical environment. The phenyl carbons, the benzylic carbon, and the carbons of the oxolane ring would all appear at characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H NMR Shift (ppm)Predicted MultiplicityPredicted ¹³C NMR Shift (ppm)
Phenyl-H7.25-7.40Multiplet125-129 (CH), 143-145 (C)
CH-OH~4.9Triplet/Doublet of doublets~74
OHVariable (broad singlet)Broad Singlet-
CH₂ (exocyclic)~1.8-2.2Multiplet~41
CH (oxolane)~2.5-2.8Multiplet~45
CH₂-O (oxolane)~3.6-3.9Multiplet~68, ~71
CH₂ (oxolane)~1.9-2.1Multiplet~36

Note: Predicted values are based on data for analogous structures like 1-phenylethanol (B42297) and substituted tetrahydrofurans. Actual values may vary depending on solvent and experimental conditions. rsc.orgrsc.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would show correlations between the benzylic proton and the adjacent methylene protons, as well as correlations among the coupled protons within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning the chemical shifts of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over longer ranges (typically two to four bonds). sdsu.edu HMBC is critical for piecing together the molecular skeleton, for example, by showing a correlation from the benzylic proton to the carbons of the phenyl ring and to carbons within the oxolane ring.

These techniques, used in concert, allow for the complete and confident assignment of all ¹H and ¹³C signals, confirming the connectivity of the this compound structure.

To determine the enantiomeric excess (e.e.) of a chiral sample by NMR, it is necessary to make the enantiomers chemically non-equivalent (diastereotopic). This can be achieved using chiral shift reagents (CSRs). libretexts.org

CSRs, often lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), are chiral compounds that can form temporary, diastereomeric complexes with the enantiomers of the analyte. fiveable.mersc.org This interaction induces differential changes in the chemical shifts of the protons in the two enantiomers, particularly those close to the site of complexation (the hydroxyl group). As a result, a single peak in the spectrum of the racemate (e.g., the benzylic proton) will resolve into two separate peaks, one for each enantiomer. libretexts.org The ratio of the integration of these two peaks directly corresponds to the ratio of the enantiomers, allowing for the calculation of the e.e.

An alternative method involves chiral derivatization, where the alcohol is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form stable diastereomers, which inherently have different NMR spectra.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. pressbooks.pubyoutube.com

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. rsc.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
Alcohol (O-H)Stretching3600 - 3200Strong, Broad
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-HStretching3000 - 2850Medium to Strong
Aromatic C=CStretching1600, 1475Medium, Sharp
Ether (C-O-C)Stretching1150 - 1050Strong
Alcohol (C-O)Stretching1260 - 1000Strong

The most prominent feature would be a strong, broad band in the 3600-3200 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. The presence of the phenyl group is confirmed by aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretching absorptions around 1600-1475 cm⁻¹. Finally, a strong absorption in the 1150-1050 cm⁻¹ region would confirm the C-O-C stretching of the ether functional group within the oxolane ring.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Analysis

While NMR with chiral shift reagents can determine enantiomeric excess, chiral chromatography is the gold standard for separating and quantifying enantiomers, thus determining enantiomeric purity. jiangnan.edu.cn Both HPLC and GC can be adapted for this purpose by using a chiral stationary phase (CSP).

Chiral HPLC: This is a widely used technique for the separation of enantiomers. nih.gov The stationary phases are often based on chiral selectors, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support). mdpi.com Columns like Chiralcel® or Lux® are common choices. When a racemic mixture of this compound is passed through such a column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks. The area under each peak is proportional to the concentration of that enantiomer, allowing for precise quantification of enantiomeric purity.

Chiral GC: For volatile compounds, chiral GC is an excellent alternative. gcms.cz The CSPs in capillary GC columns are often based on cyclodextrin (B1172386) derivatives. sigmaaldrich.comresearchgate.net For a compound like this compound, or a more volatile derivative, the enantiomers would exhibit different partitioning between the mobile gas phase and the chiral stationary phase, resulting in separation. chemrxiv.org The conditions, including the type of chiral column, temperature program, and carrier gas flow rate, must be optimized to achieve baseline separation of the enantiomer peaks.

Table 4: Typical Chromatographic Methods for Chiral Analysis

TechniqueChiral Stationary Phase (Example)Mobile Phase / Carrier Gas (Example)Detection
Chiral HPLCPolysaccharide-based (e.g., Lux Cellulose-2, Chiralcel OD-H)Hexane/IsopropanolUV (e.g., 210 nm)
Chiral GCCyclodextrin derivative (e.g., Chirasil-DEX CB)Helium or NitrogenFlame Ionization Detector (FID)

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Assignment

The definitive determination of the absolute configuration of a chiral molecule is a critical aspect of its complete structural elucidation, with significant implications in fields such as pharmacology and materials science. Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for this purpose. msu.edu For a compound like this compound, which possesses two stereocenters, leading to four possible stereoisomers (two pairs of enantiomers), X-ray crystallography can not only establish the relative configuration of these centers but also their absolute spatial arrangement.

Given that this compound is likely an oil or a low-melting solid at room temperature, obtaining single crystals suitable for X-ray diffraction directly from the parent compound can be challenging. stackexchange.com A common and effective strategy to overcome this is the preparation of crystalline derivatives.

To facilitate crystallization, the alcohol functional group of this compound can be derivatized. This process involves reacting the alcohol with a suitable reagent to form a new compound, often an ester, which has a higher propensity to form well-ordered crystals. msu.edu

Common derivatization strategies include:

Esterification with aromatic carboxylic acids: Reagents such as p-bromobenzoic acid or p-nitrobenzoic acid are frequently employed. The resulting benzoates often exhibit enhanced crystallinity due to the presence of the rigid aromatic rings and the potential for favorable intermolecular interactions (e.g., π-π stacking) within the crystal lattice. msu.edu The introduction of a heavy atom like bromine is particularly advantageous as it enhances the anomalous scattering effects, which are crucial for absolute configuration determination. mdpi.com

Reaction with chiral derivatizing agents: The use of an enantiomerically pure chiral acid, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form diastereomeric esters can also be beneficial. researchgate.netnih.gov While primarily used for NMR-based methods, these diastereomeric derivatives can sometimes be crystallized, allowing for an independent and corroborating determination of absolute configuration via X-ray diffraction. stackexchange.com

The choice of the derivatizing agent is critical and is often guided by the need to introduce elements that improve crystal quality and enhance the anomalous dispersion effect.

The ability of X-ray crystallography to distinguish between a pair of enantiomers hinges on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uk When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays. This effect violates Friedel's Law, which states that the intensities of the diffraction spots from the (hkl) and (​h​k​l) planes of a crystal are equal. wikipedia.org

Due to anomalous scattering, the intensity of a reflection (Ihkl) and its corresponding Friedel pair (I​-h-k-l​) will be slightly different. This difference, known as the Bijvoet difference, can be measured and used to determine the absolute structure of the molecule in the crystal.

For light-atom structures, such as the derivatives of this compound which may only contain carbon, hydrogen, and oxygen, the anomalous scattering effect is weak. ed.ac.uk However, modern diffractometers and computational methods have made it possible to reliably determine the absolute configuration even for such compounds, provided that high-quality diffraction data is collected. mdpi.com The introduction of a heavier atom (like bromine in a p-bromobenzoate derivative) significantly strengthens the anomalous signal, making the assignment more robust.

A key indicator in the determination of absolute configuration is the Flack parameter, x. wikipedia.org This parameter is refined during the crystallographic analysis and provides a measure of the relative proportion of the two possible enantiomeric structures in the crystal. The Flack parameter is calculated using the intensities of the measured diffraction data. wikipedia.org

The interpretation of the Flack parameter is as follows:

A value close to 0, with a small standard uncertainty, indicates that the determined absolute configuration is correct. wikipedia.org

A value close to 1 suggests that the inverted structure is the correct one.

A value around 0.5 may indicate that the crystal is a racemic twin (containing equal amounts of both enantiomers) or that the data is not sufficiently resolved to make a definitive assignment. wikipedia.org

For a reliable assignment, particularly in light-atom structures, a Flack parameter close to zero with a standard uncertainty of less than 0.1 is generally considered a strong indication of the correct absolute structure, especially if the enantiomeric purity of the sample is known. mdpi.com

While specific experimental data for a crystalline derivative of this compound is not available in the public domain, the following table illustrates the typical crystallographic parameters that would be reported from a successful single-crystal X-ray diffraction experiment on a hypothetical p-bromobenzoate derivative.

ParameterRepresentative ValueDescription
Chemical FormulaC19H19BrO4The elemental composition of the crystalline derivative.
Formula Weight391.26 g/mol The molar mass of the derivative.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP21A non-centrosymmetric space group, which is a prerequisite for determining absolute configuration.
a, b, c (Å)a = 10.123, b = 5.432, c = 15.678The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 98.76, γ = 90The angles of the unit cell.
Volume (Å3)850.4The volume of the unit cell.
Z2The number of molecules in the unit cell.
Radiation (Å)Cu Kα (λ = 1.54184)The wavelength of the X-rays used for the diffraction experiment.
Flack Parameter0.02(4)A value close to zero, indicating the assigned absolute configuration is likely correct.
R-factor0.035A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This table is a representative example and does not correspond to experimentally determined data for the specified compound.

Computational and Theoretical Studies on 2 Oxolan 3 Yl 1 Phenylethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations offer a powerful lens through which the electronic structure of 2-(oxolan-3-yl)-1-phenylethan-1-ol can be understood. These ab initio methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can be employed to determine the molecule's electron distribution, molecular orbital energies, and the nature of its chemical bonds.

For this compound, theoretical calculations would likely reveal the localization of electron density around the oxygen atoms of the hydroxyl and oxolane groups due to their high electronegativity. The phenyl group would exhibit a delocalized π-electron system. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is expected to be located primarily on the phenyl ring and the oxygen of the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the phenyl ring, indicating its propensity to accept electrons in reactions with nucleophiles. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and electronic excitation properties.

A hypothetical table of calculated electronic properties is presented below. Such data would typically be generated using a specific level of theory and basis set (e.g., B3LYP/6-31G*).

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap5.7eV
Dipole Moment2.1Debye

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The molecule possesses several rotatable bonds, including the C-C bond connecting the phenyl and ethanol fragments and the C-C bond linking the oxolane ring to the ethanol backbone. This flexibility gives rise to a complex potential energy surface with multiple local minima corresponding to different stable conformations.

Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, can identify these stable conformers and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature. For this compound, key conformational variables would include the dihedral angles defining the orientation of the phenyl group relative to the hydroxyl group and the position of the oxolane ring. Intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the oxolane ring could play a significant role in stabilizing certain conformations.

A representative energy landscape would show the relative energies of different conformers as a function of these critical dihedral angles. The global minimum would represent the most stable conformation of the molecule.

Mechanistic Studies of its Formation and Reactivity using Computational Models

Computational modeling provides invaluable insights into the reaction mechanisms involving this compound. For its formation, a likely synthetic route would involve the reaction of a phenyl Grignard reagent with 2-(oxolan-3-yl)acetaldehyde. Computational studies could model the reaction pathway, identifying the transition state structures and calculating the activation energies for each step. This would help in understanding the reaction kinetics and predicting the stereochemical outcome of the reaction.

Regarding its reactivity, computational models can explore various chemical transformations. For example, the dehydration of the alcohol to form an alkene could be modeled to determine the preferred reaction pathway and the regioselectivity of the double bond formation. Similarly, the oxidation of the secondary alcohol to a ketone could be investigated, providing information on the reaction mechanism and the feasibility of different oxidizing agents. These studies typically involve locating transition states and calculating reaction energy profiles.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters for this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: By calculating the magnetic shielding tensors of the atomic nuclei (¹H and ¹³C) in the presence of an external magnetic field, it is possible to predict the NMR chemical shifts. These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, are highly sensitive to the molecular geometry. Therefore, accurate conformational analysis is a prerequisite for reliable NMR predictions.

Vibrational Frequencies: The vibrational frequencies of the molecule can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the infrared (IR) and Raman active vibrational modes. The calculated spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic functional group vibrations, such as the O-H stretch of the alcohol and the C-O-C stretches of the oxolane ring.

A table of predicted ¹H NMR chemical shifts for a plausible conformation is shown below.

ProtonPredicted Chemical Shift (ppm)
Phenyl-H (ortho)7.35
Phenyl-H (meta)7.28
Phenyl-H (para)7.20
CH-OH4.85
OH2.50
CH₂ (adjacent to phenyl)2.10
Oxolane-H (various)3.50 - 4.00

Molecular Docking and Interaction Studies (Conceptual, non-biological context)

While molecular docking is predominantly used in drug discovery, the principles can be applied in a non-biological context to study the interactions of this compound with other molecules or surfaces. For instance, docking simulations could be used to investigate how this molecule interacts with a stationary phase in a chromatography column. By modeling the interactions between the molecule and the surface of the stationary phase, it would be possible to predict its retention time and understand the separation mechanism at a molecular level.

In a materials science context, molecular docking could be used to model the adsorption of this compound onto a catalyst surface. These simulations would reveal the preferred binding modes and interaction energies, providing insights into the catalytic process. The key interactions in these non-biological contexts would likely involve hydrogen bonding from the hydroxyl group and π-π stacking interactions from the phenyl ring.

Role of 2 Oxolan 3 Yl 1 Phenylethan 1 Ol in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Multistep Organic Synthesis

The primary value of 2-(Oxolan-3-yl)-1-phenylethan-1-ol in multistep synthesis lies in its identity as a chiral building block. A chiral building block, or chiron, is an enantiomerically pure compound used as a starting material in a synthesis to introduce a specific stereocenter, which is then elaborated into the final target molecule. The stereochemical information contained within this compound, specifically at the carbinol center and the 3-position of the oxolane ring, can direct the stereochemical outcome of subsequent reactions.

In synthetic strategies, the hydroxyl group can be used to direct reactions or be transformed into other functional groups. For instance, the kinetic resolution of racemic secondary alcohols like 1-phenylethanol (B42297) is a common strategy to obtain enantiomerically pure forms, which are prized as chiral building blocks for pharmaceuticals. researchgate.net The presence of the oxolane ring adds another layer of structural complexity and stereochemical control. The synthesis of chiral tetrahydrofuran (B95107) derivatives is a significant area of research, often starting from chiral lactone carboxylic acids which can be considered related precursors. researchgate.netresearchgate.net

The general approach involves leveraging the existing stereocenters to induce diastereoselectivity in bond-forming reactions. For example, the hydroxyl group can be used to direct a metal-catalyzed hydrogenation or an epoxidation on a nearby double bond, ensuring the new stereocenters are formed in a predictable relationship to the original alcohol. The rigidity and stereochemistry of related bicyclic lactones have been shown to direct transformations with high stereoselectivity, a principle that extends to building blocks like this compound. nih.gov

Table 1: Representative Transformations of Chiral Alcohol and Tetrahydrofuran Moieties

Starting Material TypeReagents/CatalystReaction TypeProduct TypeSignificance
γ-Hydroxyketone with chiral auxiliaryReducing AgentIn-situ Lactol Reduction2,5-disubstituted tetrahydrofuranAsymmetric synthesis with high diastereoselectivity. nih.gov
Chiral Lactone AcidBH₃·Me₂SReductionChiral Hydroxymethyl TetrahydrofuranDirect transformation to a useful THF derivative. researchgate.net
O-AlkynoneNi/DI-BIDIME, Et₃SiHReductive CyclizationChiral Tetrahydrofuran with Tertiary Allylic AlcoholEfficient construction of functionalized THF rings with high enantioselectivity. rsc.org
Racemic 1-phenylethanolCandida rugosa LipaseKinetic Resolution(R)-1-phenylethanolProduction of enantiopure chiral building blocks. researchgate.net

Integration into the Synthesis of Bio-inspired and Natural Product Scaffolds

The tetrahydrofuran ring is a ubiquitous structural motif found in a vast array of natural products exhibiting significant biological activities. researchgate.netrsc.orgnih.gov Consequently, building blocks containing this ring, such as this compound, are highly sought after for the total synthesis of these complex molecules and their analogues. Biology-Oriented Synthesis (BIOS) is a strategy that uses natural product scaffolds as inspiration for creating new compound libraries with a high probability of biological relevance. nih.govnih.gov

The 2,3,5-trisubstituted tetrahydrofuran core is a common feature in many natural products, and synthetic chemists have developed numerous strategies to construct this framework. researchgate.netrsc.org The synthesis of these molecules often relies on the use of chiral precursors to establish the correct absolute and relative stereochemistry. For example, the synthesis of natural products like (+)-trans-kumausyne has been achieved using methods that create the substituted tetrahydrofuran ring with high stereocontrol. nih.govresearchgate.net

The utility of this compound in this context is as a fragment that can be incorporated into a larger molecule, with its inherent stereochemistry defining a key part of the final natural product scaffold. The phenyl group can be modified or cleaved as needed, while the hydroxyl group provides a handle for connecting other parts of the molecular structure. The synthesis of various tetrahydrofuran-based natural products often involves the cyclization of polyol precursors or the manipulation of existing cyclic ethers. researchgate.net

Table 2: Examples of Tetrahydrofuran-Containing Natural Product Scaffolds

Natural Product ClassCore StructureSynthetic Approach ExampleReference
LignansSubstituted TetrahydrofuranReductive cyclization of O-alkynones rsc.org
Polyether IonophoresPolytetrahydrofuranIterative etherificationN/A
AcetogeninsAdjacent bis-TetrahydrofuranOxidative cyclization of dienesN/A
Halogenated Terpenoids2,3,5-Trisubstituted TetrahydrofuranChemo-enzymatic desymmetrization researchgate.net

Contribution to the Construction of Novel Heterocyclic Systems

Beyond its use in elaborating existing frameworks, this compound can be a precursor for constructing entirely new heterocyclic systems. The functional groups present—the secondary alcohol and the ether linkages of the tetrahydrofuran ring—can participate in a variety of ring-forming reactions.

For instance, the alcohol can be converted into a leaving group, followed by intramolecular nucleophilic attack from a tethered nitrogen or sulfur atom to form N- or S-containing heterocycles. Alternatively, the tetrahydrofuran ring itself can undergo rearrangement or ring-expansion reactions under Lewis acid or Brønsted acid catalysis. For example, Lewis acid-mediated ring contraction of dioxepins has been used to synthesize substituted tetrahydrofurans. nih.gov A similar principle could be applied to expand or rearrange the oxolane ring.

The development of asymmetric catalytic methods is crucial for synthesizing chiral heterocycles like morpholines and piperidines. nih.gov While not a direct transformation of this compound, these methods highlight the importance of catalytic systems in creating complex chiral heterocycles from simpler building blocks. The principles of these reactions, such as asymmetric hydrogenation or intramolecular cyclization, could be applied to derivatives of this compound to forge new heterocyclic structures. For example, cleavage of the tetrahydrofuran ring under specific conditions could yield a 1,4-diol derivative, which is a versatile precursor for various other five- or six-membered rings.

Table 3: General Strategies for Heterocycle Synthesis from Alcohol/Ether Precursors

Precursor TypeReaction TypeResulting HeterocycleKey Features
Amino-alcoholIntramolecular Cyclization (e.g., Mitsunobu)N-Heterocycle (e.g., Piperidine, Pyrrolidine)Forms a new C-N bond.
Dihydro-1,3-dioxepinLewis Acid-Mediated Ring ContractionSubstituted TetrahydrofuranRearrangement to a different heterocyclic system. nih.gov
Unsaturated EtherRing-Closing MetathesisOxepaneFormation of larger ring systems. nih.gov
DehydromorpholineAsymmetric HydrogenationChiral MorpholineCreation of stereocenters on a pre-formed heterocycle. nih.gov

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 2-(oxolan-3-yl)-1-phenylethan-1-ol, and how do reaction mechanisms differ between approaches?

  • Methodological Answer :

  • Grignard Addition : Reacting a phenyl Grignard reagent with a ketone precursor containing the oxolane moiety. This requires anhydrous conditions and careful temperature control.
  • Epoxide Ring-Opening : Using nucleophilic substitution on a substituted epoxide (e.g., 2-(oxiran-2-yl)-1-phenylethan-1-ol, as referenced in ) with a nucleophile targeting the oxolane ring formation.
  • TiCl3-Mediated Reactions : Similar to the synthesis of 2-(2-nitrophenyl)-1-phenylethan-1-ol (), TiCl3 can facilitate reductive or electrophilic pathways. Purification via flash chromatography (PE/EtOAc) is recommended for isolating the product .

Q. How can researchers confirm the structural assignment of this compound using NMR spectroscopy and mass spectrometry?

  • Methodological Answer :

  • NMR Analysis :
  • 1H NMR : Identify the oxolane ring protons (δ 1.5–4.0 ppm, split into multiplets due to ring strain) and the phenyl group aromatic signals (δ 7.2–7.5 ppm). The ethanol -OH proton may appear as a broad singlet (δ 1.0–5.0 ppm, solvent-dependent).
  • 13C NMR : Confirm the oxolane carbons (δ 25–75 ppm) and the quaternary phenyl carbon (δ ~140 ppm).
  • HRMS : Validate the molecular ion peak ([M+H]+ or [M+Na]+) with exact mass matching the theoretical value (e.g., ±0.005 Da). For example, HRMS data in for a related compound shows precise mass confirmation .

Advanced Questions

Q. What catalytic systems enable enantioselective synthesis of this compound, and what analytical techniques validate enantiopurity?

  • Methodological Answer :

  • Chiral Catalysts : Use chiral squaramides () or Rh(II) complexes to induce asymmetry during key bond-forming steps (e.g., cycloadditions or reductions) .
  • Enantiomeric Excess (ee) Determination :
  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers.
  • Optical Rotation : Compare the observed rotation with literature values for enantiopure standards, as seen in enantioselective syntheses of β-carboline derivatives () .

Q. How do variations in solvent polarity and catalyst loading impact the yield of this compound in TiCl3-mediated syntheses?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) may stabilize transition states in TiCl3-mediated reactions, enhancing regioselectivity. Non-polar solvents (e.g., toluene) could favor slower, more controlled reactions.
  • Catalyst Loading : reports a 34% yield for a TiCl3-mediated synthesis of a related compound; optimizing catalyst loading (5–20 mol%) and reaction time (12–48 hrs) can improve yields. Excess catalyst may lead to side reactions .

Q. What computational approaches predict the preferred conformation of this compound, and how do these compare with crystallographic data?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model ground-state conformers. Focus on dihedral angles between the oxolane ring and phenyl group.
  • Crystallographic Validation : Refine X-ray diffraction data using SHELXL ( ) to resolve bond lengths and angles. Compare computational predictions with experimental data to assess accuracy .

Q. When encountering conflicting melting points or spectral data for this compound, what experimental variables should be re-examined?

  • Methodological Answer :

  • Purity Assessment : Re-run chromatography (e.g., flash or HPLC) to isolate the compound. Impurities from starting materials (e.g., unreacted epoxides) can skew melting points .
  • Spectrometer Calibration : Verify NMR solvent (e.g., CDCl3 vs. DMSO-d6) and temperature settings, as chemical shifts are solvent- and temperature-dependent () .

Key Considerations for Experimental Design

  • Stereochemical Complexity : The oxolane ring introduces conformational rigidity, which may influence reactivity in downstream derivatization (e.g., esterification or oxidation).
  • Data Reproducibility : Document solvent, catalyst, and temperature conditions meticulously to reconcile discrepancies across studies.
  • Safety Protocols : While this compound is not classified as hazardous (based on analogous compounds in ), standard lab safety (gloves, goggles) applies during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.